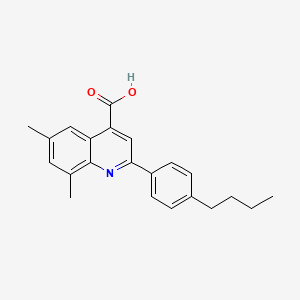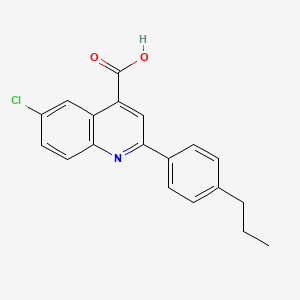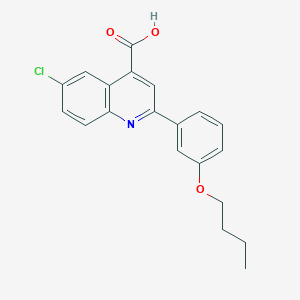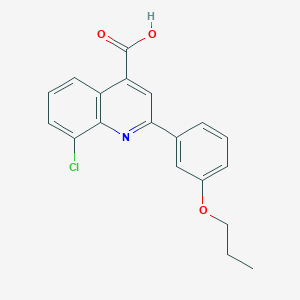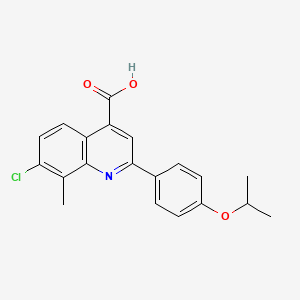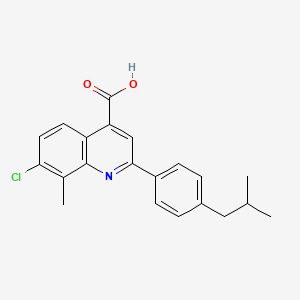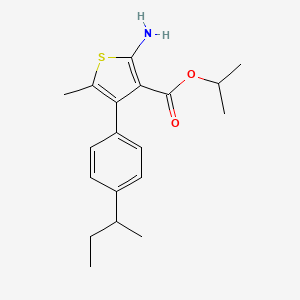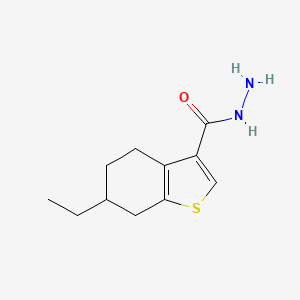![molecular formula C17H23NO3 B1344458 (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid CAS No. 1119449-77-2](/img/structure/B1344458.png)
(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid
Vue d'ensemble
Description
(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid is an organic compound characterized by the presence of an azepane ring, a methoxyphenyl group, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the azepane ring is alkylated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction between the methoxyphenyl-azepane intermediate and malonic acid in the presence of a base such as piperidine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and catalytic processes to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of 3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]propanoic acid.
Substitution: Formation of various substituted azepane derivatives.
Applications De Recherche Scientifique
(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its functional groups.
Mécanisme D'action
The mechanism of action of (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific bioactivity.
Comparaison Avec Des Composés Similaires
- 3-[3-(Piperidin-1-ylmethyl)-4-methoxyphenyl]-acrylic acid
- 3-[3-(Morpholin-1-ylmethyl)-4-methoxyphenyl]-acrylic acid
- 3-[3-(Pyrrolidin-1-ylmethyl)-4-methoxyphenyl]-acrylic acid
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the methoxyphenyl group (azepane vs. piperidine, morpholine, or pyrrolidine).
- Unique Features: (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid is unique due to the presence of the seven-membered azepane ring, which may confer distinct steric and electronic properties compared to its six-membered or five-membered counterparts.
Propriétés
IUPAC Name |
3-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-21-16-8-6-14(7-9-17(19)20)12-15(16)13-18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSQDVVKCVUZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148013 | |
| Record name | 3-[3-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-77-2 | |
| Record name | 3-[3-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)

